molecular formula C9H12O5 B3277871 5-(1-Hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 66696-76-2

5-(1-Hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B3277871
Key on ui cas rn: 66696-76-2
M. Wt: 200.19 g/mol
InChI Key: QDTJFGUUIXGPRS-UHFFFAOYSA-N
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Patent
US07538231B2

Procedure details

A solution of Meldrum's acid (10 g, 69.4 mmol) in CH2Cl2 (170 mL) was cooled to 0° C. Pyridine (11.2 ml, 138.8 mmol) and propanoyl chloride (10.1 mL, 76.3 mmol) were added via syringe. The resulting solution was stirred at 0° C. for 1 hour, then warmed to room temperature and stirred for 1 hour. The reaction was diluted with CH2Cl2 and washed with aq HCl (15 mL conc HCl in 200 mL water, 1×) and water (1×). The organic solution was dried over Na2SO4 and concentrated to give a dark red solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Quantity
10.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[O:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])[O:3]1.N1C=CC=CC=1.[C:17](Cl)(=[O:20])[CH2:18][CH3:19]>C(Cl)Cl>[OH:20][C:17](=[C:6]1[C:7](=[O:8])[O:9][C:2]([CH3:10])([CH3:1])[O:3][C:4]1=[O:5])[CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
170 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
11.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10.1 mL
Type
reactant
Smiles
C(CC)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with aq HCl (15 mL conc HCl in 200 mL water, 1×) and water (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a dark red solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC(CC)=C1C(OC(OC1=O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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